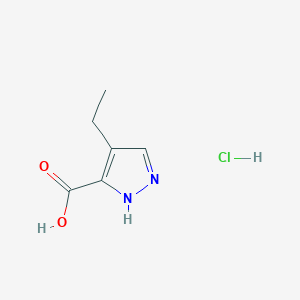

4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is of significant interest in various fields, including medicinal chemistry and industrial applications, due to its unique chemical properties and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride typically involves the reaction of 4-ethyl-1H-pyrazole with carboxylic acid derivatives under acidic conditions. One common method includes the use of ethyl bromide and pyrazole in the presence of a base, followed by carboxylation using carbon dioxide . Another approach involves the reaction of 4-ethyl-1H-pyrazole with chloroacetic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts such as palladium or platinum can enhance the reaction efficiency and yield .

Analyse Des Réactions Chimiques

Types of Reactions

4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Electrophiles: Halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Applications De Recherche Scientifique

Medicinal Chemistry

In medicinal chemistry, 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride has been investigated for its potential therapeutic effects. Research indicates that pyrazole derivatives can exhibit anti-inflammatory and analgesic properties, suggesting that this compound may also possess similar activities. For instance, studies have shown its effectiveness against certain pests like Aphis fabae, highlighting its potential as an insecticide .

Case Study: Insecticidal Activity

- Compound : 4-Ethyl-1H-pyrazole-5-carboxylic acid derivatives

- Target : Aphis fabae

- Outcome : Some derivatives demonstrated up to 85.7% mortality at concentrations comparable to commercial insecticides like imidacloprid .

Agrochemistry

In agrochemistry, this compound serves as an intermediate in the synthesis of various agrochemical agents. Its derivatives are being developed for their insecticidal properties, which could lead to more effective pest management solutions in agriculture.

Data Table: Insecticidal Efficacy of Derivatives

| Compound Derivative | Concentration (mg/L) | Mortality (%) |

|---|---|---|

| Compound 7h | 12.5 | 85.7 |

| Imidacloprid | - | Comparison |

Organic Synthesis

The compound is also utilized in organic synthesis as a building block for creating more complex molecules. It can be transformed into various derivatives through reactions such as acylation and amidation, which are crucial for developing new pharmaceuticals.

Synthesis Pathways

- Reactions : Coupling reactions with amines to form amides.

- Outcomes : The resulting compounds can exhibit diverse biological activities depending on their structure .

Mechanistic Insights

Research into the mechanistic pathways of 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride has focused on its interactions with biological systems. Studies have explored its binding affinities with specific enzymes or receptors, providing insights into its potential therapeutic mechanisms.

Example Mechanism

Mécanisme D'action

The mechanism of action of 4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in inflammation and microbial growth . Its unique structure allows it to bind to active sites of enzymes, leading to the inhibition of their activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Methyl-1H-pyrazole-5-carboxylic acid

- 4-Propyl-1H-pyrazole-5-carboxylic acid

- 4-Butyl-1H-pyrazole-5-carboxylic acid

Activité Biologique

4-Ethyl-1H-pyrazole-5-carboxylic acid; hydrochloride is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent findings and case studies.

The chemical structure of 4-Ethyl-1H-pyrazole-5-carboxylic acid; hydrochloride can be represented as follows:

- Molecular Formula : C₆H₉ClN₂O₂

- Molecular Weight : 140.14 g/mol

This compound features a pyrazole ring substituted with an ethyl group and a carboxylic acid, contributing to its unique biological properties.

The biological activity of 4-Ethyl-1H-pyrazole-5-carboxylic acid is attributed to its ability to interact with various molecular targets. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in relation to carbonic anhydrases (CAs) and monoamine oxidases (MAOs) .

- Metal Ion Coordination : The pyrazole ring can coordinate with metal ions, influencing enzymatic activities and modulating biochemical pathways .

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with biological molecules, further influencing their function .

Biological Activities

Recent studies have highlighted several key biological activities associated with 4-Ethyl-1H-pyrazole-5-carboxylic acid; hydrochloride:

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. In a study comparing various pyrazole derivatives, compounds similar to 4-Ethyl-1H-pyrazole demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations of 10 µM, showcasing their potential in treating inflammatory conditions .

2. Antimicrobial Properties

The compound has shown promising results in antimicrobial assays against various bacterial strains. In one study, pyrazole derivatives were tested against E. coli and S. aureus, with significant activity noted for certain compounds at concentrations as low as 40 µg/mL .

3. Anticancer Potential

Preliminary investigations have revealed that 4-Ethyl-1H-pyrazole-5-carboxylic acid may possess anticancer properties. Its structural analogs have been studied for their ability to inhibit cancer cell proliferation, particularly in breast cancer models .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of 4-Ethyl-1H-pyrazole-5-carboxylic acid:

Safety Profile

Toxicological assessments have indicated that 4-Ethyl-1H-pyrazole-5-carboxylic acid does not significantly inhibit major cytochrome P450 enzymes (CYPs), suggesting a favorable safety profile concerning drug-drug interactions when used in pharmaceutical formulations .

Propriétés

IUPAC Name |

4-ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c1-2-4-3-7-8-5(4)6(9)10;/h3H,2H2,1H3,(H,7,8)(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTFZUBWFMFMPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NN=C1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.